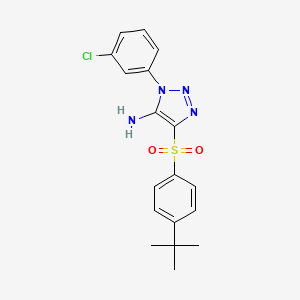

4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

Descripción

The compound 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 3-chlorophenyl group, the 4-position by a 4-tert-butylbenzenesulfonyl moiety, and the 5-position by an amine group. This structural arrangement combines electron-withdrawing (sulfonyl, chloro) and bulky (tert-butyl) substituents, which may influence its physicochemical properties, reactivity, and biological activity.

Propiedades

IUPAC Name |

5-(4-tert-butylphenyl)sulfonyl-3-(3-chlorophenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2S/c1-18(2,3)12-7-9-15(10-8-12)26(24,25)17-16(20)23(22-21-17)14-6-4-5-13(19)11-14/h4-11H,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEULLCOLQPIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.

Chlorination: The chlorophenyl group can be introduced through a chlorination reaction using appropriate chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Chlorine, bromine, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism involves:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds within the triazole class can inhibit the growth of various cancer cell lines, including breast and prostate cancers. For instance, in vitro studies demonstrated that this compound effectively reduced cell viability in MCF-7 (breast) and PC-3 (prostate) cancer cell lines through apoptosis induction .

Antimicrobial Properties

Triazole derivatives have been noted for their antimicrobial activities. This specific compound has shown:

- Broad-spectrum Antimicrobial Activity : It has been tested against a range of bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Mechanistic Insights

The biological activity of 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine can be attributed to its ability to interact with specific molecular targets:

- Targeting Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis rates in malignant cells .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings indicated:

- Cell Viability Reduction : Treatment with varying concentrations (10 µM to 50 µM) resulted in a significant decrease in cell viability after 48 hours, with flow cytometry confirming increased apoptosis rates .

Case Study 2: Bacterial Resistance

In another study focusing on antimicrobial properties, the compound was tested against resistant strains of Staphylococcus aureus:

- Inhibition Zone Measurement : The compound exhibited an inhibition zone of up to 20 mm at a concentration of 100 µg/mL, indicating strong antibacterial activity .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Structural Analogues of 1,2,3-Triazol-5-amine Derivatives

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : The target compound’s 4-tert-butylbenzenesulfonyl group contrasts with thiazolyl (F988-0412, F988-0554) or benzothiazolyl () substituents. Sulfonyl groups enhance stability and may influence receptor binding via hydrogen bonding, whereas thiazole/benzothiazole motifs are linked to antimicrobial and anticancer activities .

- Chlorophenyl vs. Nitrophenyl : The 3-chlorophenyl group in the target compound may offer milder electronic effects compared to the 2-nitrophenyl group in ’s analog, which is associated with antiproliferative activity but may introduce metabolic instability .

- Triethylamine/DMF for cycloaddition reactions (, ~82–97% yields).

- K₂CO₃ with catalysts for near-quantitative yields in click chemistry-derived triazoles ().

Biological Applications Antiproliferative Potential: and emphasize benzothiazole-triazole hybrids for anticancer screening. The target compound’s sulfonyl group may modulate similar pathways but with improved pharmacokinetics due to enhanced solubility . Neurological/Stress Applications: A structurally distinct analog () with a 3-chlorophenyl-isoxazole-triazole hybrid is proposed for stress treatment in animals, suggesting the chlorophenyl group’s broader therapeutic relevance.

Actividad Biológica

The compound 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine is part of a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17ClN4O2S

- Molecular Weight : 336.84 g/mol

- Structural Characteristics : The compound features a triazole ring, which is known for its diverse biological activities, and a sulfonamide moiety that enhances its pharmacological profile.

Biological Activity Overview

The biological activity of 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Triazoles are often evaluated for their antifungal properties. The sulfonamide group may contribute to enhanced interactions with microbial targets.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes involved in cellular processes.

- Interaction with DNA/RNA : Triazoles can intercalate into DNA or RNA structures, disrupting normal function and leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives including the target compound demonstrated significant antimicrobial activity against Candida species. The mechanism was attributed to the disruption of ergosterol synthesis in fungal membranes.

Case Study 2: Anticancer Activity

In vitro assays revealed that 4-(4-tert-butylbenzenesulfonyl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine exhibited cytotoxic effects on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.